N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide
Description
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a cyclopropylmethyl group attached to an acetamide backbone
Properties
CAS No. |
61934-76-7 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C19H18ClNO2/c1-13(22)21(12-14-7-8-14)18-10-9-16(20)11-17(18)19(23)15-5-3-2-4-6-15/h2-6,9-11,14H,7-8,12H2,1H3 |
InChI Key |
DIOBXENHWYAVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CC1)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzoyl chloride intermediate is then reacted with 2-amino-4-chlorophenylacetic acid in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)-N-methylacetamide
- N-(4-Chlorophenyl)-N-methylacetamide
- N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide
Uniqueness
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)acetamide is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties
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